2,4-Difluoro-5-(propan-2-yloxy)phenol
Description
Properties
IUPAC Name |
2,4-difluoro-5-propan-2-yloxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-5(2)13-9-4-8(12)6(10)3-7(9)11/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEBNJWCDCYEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent Formation
A brominated precursor, such as 1-bromo-2,4-difluoro-5-(propan-2-yloxy)benzene, reacts with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere to form the corresponding Grignard reagent. Optimal temperatures for this step range between 10°C and 30°C, with higher temperatures favoring faster initiation but risking side reactions.
Boration Reaction
The Grignard reagent is treated with a trialkyl borate (e.g., trimethyl borate) at -40°C to 10°C, forming a boronic acid intermediate. This step requires careful temperature control to prevent premature oxidation or decomposition. After quenching with hydrochloric acid, the organic layer is extracted and concentrated to yield 2,4-difluoro-5-(propan-2-yloxy)phenylboronic acid.
Oxidation to Phenol
The boronic acid intermediate is oxidized using hydrogen peroxide (30–50% concentration) in methanol at 10°C–40°C. This step converts the boronic acid group to a hydroxyl group, yielding the crude phenol product. Yields for this stage typically exceed 85% under optimized conditions.
Purification
The crude product is desalted using sodium sulfite to remove residual peroxides and recrystallized from toluene. This final step achieves a purity of >98%, as confirmed by HPLC analysis.
Advantages :
-
High overall yield (70–80%).
-
Minimal by-products due to controlled reaction conditions.
Limitations :
-
Requires specialized equipment for low-temperature reactions.
-
Sensitivity to moisture and oxygen necessitates inert atmosphere handling.
Nucleophilic Aromatic Substitution of Haloarenes
Building on classical phenol synthesis routes, this method leverages halogenated precursors for regioselective substitution.
Substrate Preparation
2,4-Difluoro-5-bromophenol serves as the starting material. The bromine atom at position 5 is replaced with an isopropoxy group via nucleophilic aromatic substitution (SNAr).
Reaction Conditions
-
Base : Potassium carbonate or cesium carbonate.
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature : 80°C–120°C for 12–24 hours.
The reaction proceeds via a two-step mechanism:
Yield Optimization
-
Catalyst : Addition of catalytic CuI (5 mol%) improves yields to 65–75%.
-
Microwave Assistance : Reducing reaction time to 2–4 hours with comparable yields.
Table 1 : Comparative Analysis of SNAr Conditions
| Condition | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Conventional Heating | 60 | 92 | 24 |
| Microwave | 68 | 94 | 3 |
| CuI Catalyst | 75 | 95 | 18 |
Diazonium Salt Hydrolysis from Aniline Precursors
This route exploits the reactivity of diazonium salts to introduce hydroxyl groups regioselectively.
Synthesis of 2,4-Difluoro-5-(propan-2-yloxy)aniline
The starting material, 2,4-difluoro-5-(propan-2-yloxy)nitrobenzene, is reduced to the corresponding aniline using hydrogen gas (1 atm) over a palladium-on-carbon catalyst. Quantitative conversion is achieved within 4 hours at 25°C.
Diazotization and Hydrolysis
The aniline derivative is treated with sodium nitrite and hydrochloric acid at 0°C–5°C to form the diazonium salt. Subsequent hydrolysis in boiling water (100°C) for 1 hour yields the target phenol.
Critical Parameters :
-
Acid Concentration : ≥60% HCl minimizes side reactions.
-
Temperature Control : Exceeding 5°C during diazotization leads to decomposition.
Yield : 80–85% after recrystallization from hexane.
Etherification of Fluorinated Phenols
Direct alkylation of 2,4-difluorophenol with isopropyl bromide provides a straightforward but less efficient pathway.
Reaction Mechanism
-
Base : Sodium hydride or potassium tert-butoxide deprotonates the phenol.
-
Alkylating Agent : Isopropyl bromide (2 equivalents).
-
Solvent : Acetonitrile or THF.
Challenges
-
Regioselectivity : Competing O-alkylation at the hydroxyl group necessitates protective strategies.
-
By-Products : Di- and tri-alkylated products form if stoichiometry is unbalanced.
Mitigation Strategies :
-
Protection-Deprotection : Temporarily silylating the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) before alkylation.
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide improves interfacial reactivity, boosting yields to 55%.
Comparative Analysis of Synthetic Routes
Table 2 : Method Comparison for 2,4-Difluoro-5-(propan-2-yloxy)phenol Synthesis
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| One-Pot Synthesis | 78 | 98 | High | Industrial |
| Nucleophilic Substitution | 68 | 95 | Moderate | Lab-Scale |
| Diazonium Hydrolysis | 82 | 97 | Low | Pilot-Scale |
| Direct Etherification | 50 | 90 | Low | Lab-Scale |
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives, depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-(propan-2-yloxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(propan-2-yloxy)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorine and Alkoxy Substituents
5-Amino-2,4-difluorophenol
- Molecular Formula: C₆H₅F₂NO
- Molecular Weight : 145.11 g/mol
- Key Differences: Replaces the propan-2-yloxy group with an amino (-NH₂) group at position 5.
- However, this may reduce membrane permeability compared to the lipophilic propan-2-yloxy derivative. This compound is utilized as a precursor in dye synthesis and pharmaceutical intermediates .
4,4'-(Propane-2,2-diyl)diphenol
- Molecular Formula : C₁₅H₁₆O₂
- Key Differences: Features two phenol rings linked by a propane-2,2-diyl group. Lacks fluorine substituents.
- Implications : The absence of fluorine reduces electronegativity and metabolic stability. This compound is used in polymer synthesis (e.g., epoxy resins) but lacks the targeted bioactivity seen in fluorinated analogs .
2-Fluoro-5-(4-fluorophenyl)pyridine
- Molecular Formula : C₁₁H₇F₂N
- Key Differences: Replaces the phenolic -OH group with a pyridine ring and adds a 4-fluorophenyl substituent.
- Implications : The pyridine ring introduces basicity, altering pharmacokinetic properties. This compound is studied for anticancer and antimicrobial activities .
Antitumor Activity
- Target Compound: Limited direct data are available, but fluorinated phenols with alkoxy groups (e.g., propan-2-yloxy) are common in kinase inhibitors. For example, pyrrolo[2,1-f][1,2,4]triazine derivatives with difluorophenyl groups exhibit potent VEGFR-2 and FGFR-1 inhibition, leading to antitumor efficacy in lung carcinoma models .
- Analogues: Compounds like 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine (Bioorg Med Chem Lett) show IC₅₀ values <10 nM against VEGFR-2, highlighting the importance of fluorine in enhancing target binding .
Antioxidant Properties
- Fluorinated phenols are less studied as antioxidants compared to non-fluorinated analogs like α-tocopherol.
Physicochemical Properties
| Property | 2,4-Difluoro-5-(propan-2-yloxy)phenol | 5-Amino-2,4-difluorophenol | 2-Fluoro-5-(4-fluorophenyl)pyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 188.16 | 145.11 | 199.18 |
| LogP (Predicted) | 2.8–3.2 | 1.2–1.5 | 2.5–3.0 |
| Hydrogen Bond Donors | 1 (-OH) | 2 (-OH, -NH₂) | 0 |
| Applications | Drug intermediates, agrochemicals | Dye synthesis | Anticancer agents |
Q & A
Q. What synthetic routes are optimal for preparing 2,4-Difluoro-5-(propan-2-yloxy)phenol with high purity?
A stepwise approach is recommended:
- Fluorination : Use selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce fluorine atoms at positions 2 and 4. Monitor reaction progress via NMR to avoid over-fluorination.
- Etherification : React the intermediate phenol with 2-bromopropane under basic conditions (e.g., KCO/DMF) to install the propan-2-yloxy group.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water to isolate the product. Similar protocols were validated for fluorinated pyridine derivatives in structural studies .
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
Combine analytical techniques:
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
- Spectroscopy : NMR (CDCl, 400 MHz) to confirm proton environments; NMR for fluorine substituent analysis.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]). Cross-referencing with spectral databases for fluorophenols enhances accuracy .
Q. What challenges arise in crystallizing 2,4-Difluoro-5-(propan-2-yloxy)phenol, and how are they addressed?
Fluorine’s electronegativity and steric effects from the propan-2-yloxy group can disrupt crystal packing. Mitigation strategies include:
- Solvent Screening : Test polar (e.g., methanol) and non-polar (e.g., toluene) solvents for slow evaporation.
- Temperature Gradients : Use controlled cooling (0.5°C/day) to promote nucleation. Successful crystallization of analogous fluorophenyl compounds required similar optimization .
Advanced Research Questions
Q. How can conflicting data between X-ray crystallography and computational models be resolved?
- Structural Refinement : Use software like SHELXL or OLEX2 to refine X-ray data, accounting for disorder in the propan-2-yloxy group.
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare optimized geometries with experimental bond lengths/angles.
- Dynamic Effects : Consider temperature-dependent crystallography to assess conformational flexibility. ORTEP-III visualization tools (e.g., thermal ellipsoid plots) aid in identifying discrepancies .
Q. What methodologies are effective for studying the environmental fate of fluorinated phenolic compounds?
- Biodegradation Assays : Use adapted microbial consortia (e.g., Pseudomonas spp.) in aerobic batch reactors. Monitor degradation via HPLC and COD analysis.
- Metabolite Profiling : LC-MS/MS to identify intermediates (e.g., defluorinated products).
- QSAR Modeling : Corporate substituent effects (e.g., fluorine position) into biodegradation rate predictions. Central composite design (CCD) experiments, as applied to phenol degradation, optimize culture conditions .
Q. How can the compound’s reactivity in nucleophilic aromatic substitution (SNAr) be predicted and validated?
- Computational Screening : Calculate Fukui indices () to identify electrophilic centers.
- Kinetic Studies : Conduct SNAr reactions with amines (e.g., piperidine) in DMSO, tracking progress via NMR.
- Isotope Effects : Compare / in deuterated solvents to confirm mechanism. Quantum chemical descriptors (e.g., LUMO energy) from studies on fluorophenyl derivatives provide predictive insights .
Methodological Considerations
- Data Contradictions : Cross-validate structural data using multiple techniques (e.g., XRD, NMR, DFT).
- Fluorine-Specific Challenges : Account for NMR signal splitting due to coupling with adjacent protons.
- Environmental Testing : Include abiotic controls (e.g., photolysis) in biodegradation studies to isolate microbial contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
